Mass Spectrometric Differentiation for Quantification
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 incorporates three deuterium atoms at the N-acetyl position, resulting in a molecular weight of 402.41 g/mol compared to 399.39 g/mol for the unlabeled Neu5AcαOBn . This +3.02 Da mass difference provides complete chromatographic co-elution with baseline mass spectrometric separation, a prerequisite for accurate isotope dilution LC-MS quantification [1].
| Evidence Dimension | Molecular weight and isotopic mass shift |
|---|---|
| Target Compound Data | 402.41 g/mol (C18H22D3NO9) |
| Comparator Or Baseline | Unlabeled N-Acetyl-2-O-benzyl-α-D-neuraminic acid (Neu5AcαOBn): 399.39 g/mol (C18H25NO9) |
| Quantified Difference | +3.02 Da mass shift |
| Conditions | Calculated from molecular formula; MS detection conditions |
Why This Matters
A +3 Da mass shift ensures the internal standard signal is entirely distinct from the analyte, eliminating ion suppression interference and enabling precise quantitative correction for matrix effects.
- [1] Cai ZP, Conway L, Huang Y, Wang W, Liu L, Voglmeir J. Enzymatic Synthesis of Trideuterated Sialosides. Molecules. 2019;24(7):1368. View Source
